Antimicrobial peptide 6
Description
Antimicrobial Peptide 6 (AP6) is a synthetic or modified peptide with demonstrated activity against Gram-negative bacteria, particularly Escherichia coli. AP6 exhibits a mechanism involving lipopolysaccharide (LPS) binding, akin to polymyxin-class antibiotics . Key characteristics include:
- MIC Values: AP6 shows MICs of 12.5 µg/mL (against E. coli BW25113) and 6.25 µg/mL (against E. coli W3110). However, its efficacy diminishes against colistin-resistant mcr-1-positive strains, with MICs rising to 50–100 µg/mL .
- Structural Features: AP6 contains hydrophobic residues (e.g., phenylalanine, tryptophan, isoleucine) critical for membrane interaction. Alanine substitution studies reveal that bulky side chains (e.g., F2, W7, I12) are essential for intrinsic antimicrobial activity but can be modified to enhance synergistic effects with antibiotics like erythromycin .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GFLGSLLKTGLKVGSNLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Antimicrobial Peptides
Structural and Functional Analogues
Polymyxin B Nonapeptide (PMBN)
- Mechanism : Binds LPS and disrupts the outer membrane, enhancing permeability of co-administered antibiotics.
- Synergy : PMBN synergizes with erythromycin against E. coli but loses potency against mcr-1 strains. In contrast, AP6-derived analogues (e.g., peptides 10, 14, 19) retain synergy at lower concentrations (≤3.125 µg/mL vs. PMBN’s 6.25 µg/mL) .
Short Cationic α-Helical AMPs (SCHAMPs)
- Examples : BP100, Temporin L.
- Mechanism : Utilize a "carpet model" to lyse membranes via electrostatic binding followed by hydrophobic insertion .
- Comparison : AP6 shares initial electrostatic binding but relies more on specific hydrophobic residues (e.g., W7) for activity. SCHAMPs like BP100 achieve broader-spectrum activity (MICs: 1–10 µg/mL) but lack AP6’s tunable synergy with traditional antibiotics .
Activity Against Resistant Strains
| Peptide | MIC (µg/mL) for mcr-1 Strains | Synergy with Erythromycin (FICi*) | Key Residues for Activity |
|---|---|---|---|
| AP6 | 50–100 | 0.5–1.0 | F2, W7, I12 |
| PMBN | >100 | >1.0 | Cyclic heptapeptide scaffold |
| BP100 | 10–20 | Not reported | Lysine-rich α-helix |
| AP6-I12∆A | >100 | 0.25–0.5 | F2, W7 (I12 replaced) |
*Fractional Inhibitory Concentration Index (FICi): ≤0.5 indicates synergy.
AP6’s alanine-substituted derivatives (e.g., I12∆A) exhibit superior synergy (FICi: 0.25) compared to PMBN (FICi: >1.0), highlighting its adaptability for combination therapies against resistant pathogens .
Database-Driven Insights
Key Research Findings
- Resistance Mitigation : AP6’s synergy with erythromycin persists in mcr-1 strains, suggesting a secondary mechanism (e.g., inner membrane disruption) that bypasses LPS modification .
- Design Flexibility : Substituting hydrophobic residues (e.g., W7→Ala) reduces hemolytic activity while maintaining synergy, a feature absent in rigidly structured AMPs like PMBN .
- Limitations : AP6’s standalone efficacy is modest against resistant strains, necessitating combinatorial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
